2-(Benzylamino)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291289. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

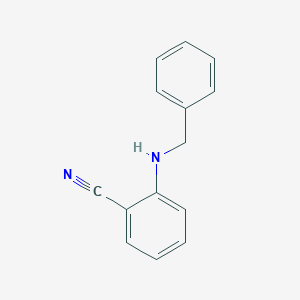

Structure

2D Structure

Properties

IUPAC Name |

2-(benzylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNJQGFCEMZAQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40315029 | |

| Record name | 2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5589-62-8 | |

| Record name | 2-[(Phenylmethyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 291289 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5589-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(BENZYLAMINO)BENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Benzylamino)benzonitrile: A Technical Guide for Chemical Research and Development

Introduction

2-(Benzylamino)benzonitrile is an organic compound featuring a benzonitrile core substituted with a benzylamino group at the ortho position. Its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the amino and nitrile functional groups facilitates intramolecular cyclization reactions, rendering it a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, particularly quinazolines.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug discovery and materials science.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] Its core physical and chemical properties are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | Source |

| CAS Number | 5589-62-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₂N₂ | [1][3][4][6][7] |

| Molecular Weight | 208.26 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][3][4] |

| Synonyms | N-Benzylanthranilonitrile, N-Benzyl-2-aminobenzonitrile | [6] |

| Melting Point | 117.5-118 °C | [1][6] |

| Boiling Point | 381.8 °C (Predicted) | [1][7] |

| Density | 1.12 g/cm³ (Predicted) | [1][6] |

| Polar Surface Area | 35.8 Ų | [4][6] |

| XLogP3 | 3.7 | [4][6] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through modern catalytic cross-coupling reactions, which are valued for their efficiency and broad substrate applicability.

Experimental Protocols: Catalytic Amination Strategies

The formation of the C-N bond is central to synthesizing this molecule. The most common approaches involve the coupling of a benzylamine source with a 2-halobenzonitrile, such as 2-chlorobenzonitrile.

-

Buchwald-Hartwig Amination (Palladium-catalyzed): This is a highly versatile method for forming C-N bonds.

-

Reactants: 2-chlorobenzonitrile and benzylamine.

-

Catalyst: A palladium-based catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).

-

Base: A non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

-

Solvent: An anhydrous, aprotic solvent like toluene or dioxane.

-

Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated until the reaction is complete, as monitored by techniques like TLC or GC-MS. The product is then isolated and purified, typically through column chromatography.

-

-

Ullmann Condensation (Copper-catalyzed): A classical method that remains relevant for certain amination reactions.

-

Reactants: 2-iodobenzonitrile or 2-bromobenzonitrile and benzylamine.

-

Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O).

-

Ligand: Often a diamine ligand like ethylenediamine or a phenanthroline derivative.

-

Base: A strong base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

-

Solvent: A high-boiling polar aprotic solvent like DMF, DMSO, or pyridine.

-

Procedure: Similar to the Buchwald-Hartwig protocol, the components are heated in a suitable solvent. Ullmann reactions often require higher temperatures and longer reaction times. Workup involves quenching the reaction, extraction, and chromatographic purification.

-

A general workflow for the synthesis, purification, and characterization is depicted below.

Caption: General workflow for synthesis and characterization.

Key Reactivity

The primary significance of this compound in research is its role as a precursor to heterocyclic systems.[1] The ortho-disubstituted amino and nitrile groups are perfectly positioned for intramolecular cyclization reactions, providing efficient synthetic routes to quinazolines, a class of compounds with a wide range of biological activities.[1][8]

Spectroscopic Data

Structural confirmation of this compound relies on standard spectroscopic methods. While detailed spectral data is not publicly available without specific database access, a ¹³C NMR spectrum has been referenced in the literature.[9]

-

¹³C NMR: A reference for the ¹³C NMR spectrum can be found in the Australian Journal of Chemistry, 1996, vol. 49, p. 219.[9][10]

-

¹H NMR & IR: Characterization would also typically involve ¹H NMR to confirm the presence of aromatic and methylene protons and IR spectroscopy to identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.

Applications in Research and Drug Development

While there is currently no public research detailing specific anticancer or cytotoxic properties of this compound itself, its derivatives and the broader class of benzonitriles are of significant interest in medicinal chemistry.[1]

Precursor to Bioactive Molecules

The compound serves as a key intermediate for synthesizing quinazolinone derivatives, which have been investigated as potential antidiabetic agents through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme.[8]

Biological Activity of Benzonitrile Derivatives

The benzonitrile scaffold is present in numerous compounds with demonstrated biological activity.[11]

-

Anticancer Activity: A significant mechanism for some benzonitrile derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for creating the mitotic spindle during cell division. This leads to cell cycle arrest and apoptosis in cancer cells.[11]

-

Antiviral and Antimicrobial Activity: Other benzonitrile derivatives have been identified as potent inhibitors of various viruses and have shown activity against a range of bacterial and fungal pathogens.[11]

The signaling pathway for tubulin polymerization inhibition, a known mechanism for the broader class of benzonitrile derivatives, is illustrated below.

Caption: Tubulin inhibition by benzonitrile derivatives.

Safety and Handling

This compound is classified as hazardous. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Class | GHS Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][12] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[4][12] |

| STOT - Single Exposure | H335: May cause respiratory irritation[4][12] |

| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[4][12] |

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, eye protection, and face protection.[6][12]

-

Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do, and continue rinsing. Immediately call a poison center or doctor. If inhaled, remove person to fresh air and keep comfortable for breathing.[12]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6][12]

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[6][12]

References

- 1. This compound | 5589-62-8 | Benchchem [benchchem.com]

- 2. 2-(Benzylamino)Acetonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity API Intermediate [nj-finechem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 5589-62-8 | FAA58962 [biosynth.com]

- 8. brieflands.com [brieflands.com]

- 9. spectrabase.com [spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. benchchem.com [benchchem.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5589-62-8 Name: this compound [xixisys.com]

2-(Benzylamino)benzonitrile chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(benzylamino)benzonitrile, including its chemical identity, structural details, physicochemical properties, and key synthetic methodologies. The information is intended for professionals in chemical research and drug development.

Chemical Structure and IUPAC Name

The compound this compound consists of a benzonitrile core substituted at the 2-position with a benzylamino group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | [1][3][4] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| CAS Number | 5589-62-8 | [2][3] |

| Appearance | Solid or crystalline substance | [5] |

| Boiling Point | 381.8 °C | [3] |

| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1][2][4] |

| SMILES | C1=CC=C(C=C1)CNC2=CC=CC=C2C#N | [1][3] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.[2]

| Spectroscopy | Data Reference |

| ¹³C NMR | A spectrum is available in the SpectraBase database.[4] |

| FTIR | A spectrum is available in the SpectraBase database.[4] |

| Mass Spec (GC) | A spectrum is available in the SpectraBase database.[4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through modern catalytic cross-coupling reactions, which offer high efficiency and regioselectivity.[2] The most common strategies are transition-metal-catalyzed aminations.[2]

This method is a versatile approach for forming C-N bonds.[2] The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base.

Reaction Scheme: 2-chlorobenzonitrile + Benzylamine → this compound

Experimental Protocol (General Procedure):

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Reagent Addition: Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.2-2.0 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Amine: Add anhydrous, degassed toluene (or another suitable solvent like dioxane) via syringe, followed by benzylamine (1.1 mmol).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Generalized workflow for Buchwald-Hartwig synthesis.

An alternative to palladium-based methods, the Ullmann condensation uses a copper catalyst, often at higher temperatures.[2]

Experimental Protocol (General Procedure):

-

Reaction Setup: In a reaction vessel, combine 2-iodobenzonitrile or 2-bromobenzonitrile (1.0 mmol), a copper(I) salt (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).

-

Reagent Addition: Add benzylamine (1.2-2.0 mmol) and a high-boiling polar solvent such as DMF or DMSO.

-

Reaction Conditions: The mixture is heated to a temperature between 100-160 °C and stirred for 24-48 hours.

-

Work-up and Purification: The work-up and purification procedure is similar to that described for the Buchwald-Hartwig amination, often involving an initial filtration to remove inorganic salts.

Biological and Pharmacological Potential

Currently, there is no publicly available research detailing the specific anticancer or anti-inflammatory properties of this compound itself.[2] However, the structural motif is of interest in medicinal chemistry. For instance, derivatives of the related compound 2-(benzylamino)nicotinonitrile have been explored as potential inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase.[6] Furthermore, other heterocyclic systems containing a methyl-benzonitrile group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme relevant to diabetes treatment.[7] These findings suggest that the this compound scaffold could serve as a valuable starting point for the design of novel therapeutic agents, though its own biological activity remains to be characterized. The compound is primarily used as an organometallic reagent and an intermediate in the synthesis of heterocyclic compounds.[3]

References

- 1. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5589-62-8 | Benchchem [benchchem.com]

- 3. This compound | 5589-62-8 | FAA58962 [biosynth.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CAS 36602-01-4: Benzonitrile,4-(phenylamino)- | CymitQuimica [cymitquimica.com]

- 6. 2-(Benzylamino)nicotinonitrile | 50351-72-9 | Benchchem [benchchem.com]

- 7. brieflands.com [brieflands.com]

2-(Benzylamino)benzonitrile molecular weight and formula

An In-Depth Technical Guide to 2-(Benzylamino)benzonitrile

Abstract

This compound is a vital organic compound featuring both a nitrile and a secondary amine functional group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly quinazolines, which are known for their broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties, established synthetic protocols, and key applications of this compound for professionals in chemical research and drug development.

Core Physicochemical Properties

A summary of the essential properties for this compound is provided below. This data is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 208.26 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 5589-62-8 | [1][2][4] |

| Melting Point | 117.5-118 °C | [1][5] |

| Boiling Point (Predicted) | 381.8 ± 25.0 °C | [1][4] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1][5] |

| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1][5] |

Experimental Protocols: Synthesis

The formation of the C-N bond in this compound is typically achieved through transition-metal-catalyzed cross-coupling reactions. These modern synthetic methods offer high efficiency and are milder than traditional approaches.[1] Key strategies include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from 2-chlorobenzonitrile and benzylamine.

Materials:

-

2-chlorobenzonitrile

-

Benzylamine

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the palladium catalyst, the ligand, and the base under an inert atmosphere.

-

Add the anhydrous solvent to the vessel, followed by 2-chlorobenzonitrile and benzylamine.

-

Seal the reaction vessel and heat the mixture to the required temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield pure this compound.

Synthetic Utility and Applications

The primary significance of this compound in research lies in its role as a versatile building block for more complex molecules.[1]

Synthesis of Heterocyclic Compounds

The ortho-disubstituted arrangement of the amino and nitrile groups makes this compound an ideal precursor for intramolecular cyclization reactions.[1] This has been widely exploited in the synthesis of quinazolines, a class of compounds with a broad range of biological activities.[1] For example, palladium-catalyzed reactions involving derivatives of this compound can lead to the formation of 2,4-diarylquinazolines.[1]

Medicinal Chemistry

In drug discovery, the structure of this compound serves as a scaffold that can be modified to explore structure-activity relationships (SAR).[1] The benzylamino group can be altered to develop derivatives with potential applications in medicinal chemistry.[1] While no direct anticancer properties of this compound itself are reported, the broader class of benzonitrile derivatives has shown potential in targeting cellular processes like tubulin polymerization, which is crucial in cancer progression.[6]

Caption: Workflow for Buchwald-Hartwig Amination Synthesis.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-(Benzylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2-(Benzylamino)benzonitrile. This document is intended for an audience with a strong background in organic chemistry and drug discovery, offering detailed experimental protocols and insights into the relevance of this compound in medicinal chemistry.

Introduction

This compound, a secondary amine derivative of benzonitrile, serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a nucleophilic secondary amine and a versatile nitrile group on an aromatic scaffold, makes it a key intermediate for the synthesis of a variety of heterocyclic compounds, some of which have shown potential in drug discovery. This guide will explore the primary synthetic routes to this compound, its physicochemical properties, and its known biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 5589-62-8 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Melting Point | 117.5-118 °C | |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [1] |

| InChIKey | JNNJQGFCEMZAQR-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic methodologies. The most common and practical approaches include reductive amination, Buchwald-Hartwig amination, and Ullmann condensation. Each method offers distinct advantages concerning starting material availability, reaction conditions, and scalability.

Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. In the synthesis of this compound, this involves the reaction of 2-aminobenzonitrile with benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired secondary amine.

-

Imine Formation: To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add benzaldehyde (1.05 eq). The mixture is stirred at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials and the formation of the imine intermediate. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

-

Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise, maintaining the temperature below 10 °C. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective reducing agents for this transformation.[3]

-

Work-up and Purification: After the addition of the reducing agent, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This method is particularly useful for coupling an amine with an aryl halide. In this case, 2-chlorobenzonitrile or 2-bromobenzonitrile can be coupled with benzylamine.

-

Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq).

-

Addition of Reactants: To the reaction vessel, add 2-chlorobenzonitrile (1.0 eq) and benzylamine (1.2 eq) dissolved in an anhydrous solvent such as toluene or dioxane.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-110 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent. The mixture is then filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically by coupling an amine with an aryl halide.[6] This method often requires higher temperatures compared to the Buchwald-Hartwig amination but can be a cost-effective alternative.

-

Reaction Setup: A reaction vessel is charged with a copper catalyst, such as copper(I) iodide (CuI) or copper powder (10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., potassium carbonate or potassium phosphate, 2.0 eq).

-

Addition of Reactants: To the vessel, add 2-iodobenzonitrile (1.0 eq) and benzylamine (1.5 eq) in a high-boiling polar solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-180 °C, and stirred for several hours to days. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis and Discovery Timeline

Biological Relevance and Applications

Benzonitrile derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

A notable study investigated a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. The synthesized compounds, derived from a 2-(bromomethyl)benzonitrile precursor which could be synthesized from this compound, exhibited good inhibitory activity against the DPP-4 enzyme. This highlights the potential of the this compound scaffold as a starting point for the development of new therapeutic agents.

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.

Caption: Overview of synthetic routes to this compound.

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a synthetically accessible and versatile intermediate with demonstrated potential in medicinal chemistry. The synthetic methods outlined in this guide, including reductive amination, Buchwald-Hartwig amination, and Ullmann condensation, provide robust and adaptable routes for its preparation. Further exploration of the chemical space around this scaffold may lead to the discovery of novel bioactive molecules with therapeutic potential. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this compound in their drug discovery and development endeavors.

References

- 1. This compound | C14H12N2 | CID 324787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5589-62-8 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 2-(Benzylamino)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound, 2-(Benzylamino)benzonitrile. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific, verified ¹H NMR data for this compound, including chemical shifts, multiplicities, and coupling constants, is not publicly available in the referenced materials. It is anticipated that the spectrum would show signals corresponding to the aromatic protons of both the benzonitrile and benzyl groups, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (N-H) proton.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: While the existence of ¹³C NMR data is confirmed by spectral databases, the specific chemical shifts for this compound are not accessible without a subscription.[1] The spectrum is expected to show distinct signals for the carbon atoms of the benzonitrile and benzyl rings, the nitrile carbon, and the methylene carbon.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Note: Detailed IR absorption data is not available in the public domain. However, the IR spectrum is expected to exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C≡N (nitrile) stretching (around 2220-2260 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C=C stretching in the aromatic rings (around 1400-1600 cm⁻¹).

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation Assignment |

| Data not available | Data not available |

Note: A full mass spectrum with fragmentation analysis is not publicly available. The molecular weight of this compound is 208.26 g/mol .[2] In a typical mass spectrum, a molecular ion peak [M]⁺ at m/z = 208 would be expected, along with fragments corresponding to the loss of benzyl, cyano, or other relevant groups.

Experimental Protocols

The following are general experimental protocols that are typically employed for the spectroscopic analysis of aromatic amines and nitriles like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal.

-

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile solids, direct infusion via a solids probe or after dissolving in a suitable solvent for Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Ionization: In GC-MS, Electron Ionization (EI) is commonly used, which can lead to extensive fragmentation. For softer ionization, ESI or APCI are preferred, which typically result in a prominent protonated molecule [M+H]⁺ peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like this compound.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

Technical Guide: Physicochemical Properties and Solubility of 2-(Benzylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(benzylamino)benzonitrile, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this document summarizes reported values and predicted properties. A significant focus is placed on providing detailed experimental protocols for the determination of solubility, a critical parameter in drug development. Furthermore, a logical workflow for its synthesis is presented visually to aid researchers in its preparation.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₄H₁₂N₂.[1] The key physicochemical properties are summarized in the table below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 117.5-118 °C | [2] |

| Boiling Point | 381.8 °C (Predicted) | [1][3] |

| Density | 1.12 g/cm³ (Predicted) | [1][2] |

| logP (XLogP3) | 3.7 | [4] |

| pKa | Not experimentally determined. |

Solubility Profile

The molecule possesses a nonpolar benzyl group and a benzene ring, which suggest solubility in nonpolar organic solvents. The presence of a polar nitrile group and a secondary amine group, capable of hydrogen bonding, indicates potential solubility in polar aprotic and, to a lesser extent, polar protic solvents. Its high calculated logP value of 3.7 suggests that it is a lipophilic compound with low aqueous solubility.[4]

A predicted qualitative solubility profile is presented below:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Very Low | High lipophilicity (logP = 3.7) and large nonpolar surface area. |

| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | The amine group can participate in hydrogen bonding with the solvent. |

| Ethers (e.g., Diethyl Ether) | Soluble | The nonpolar character of ethers can solvate the aromatic rings. |

| Chlorinated Solvents (e.g., Dichloromethane) | Soluble | Good balance of polarity to dissolve the compound. |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | "Like dissolves like" principle due to the presence of two aromatic rings. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | The polar nature of these solvents can interact with the nitrile and amine groups. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, an experimental approach is necessary. The following protocol details the shake-flask method followed by gravimetric analysis, a gold-standard technique for determining thermodynamic solubility.

Materials

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetone, toluene, etc., analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish with the solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum desiccator can also be used.

-

Once all the solvent has evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry solute.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))

Synthesis Workflow

This compound can be synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. These methods involve the cross-coupling of an aryl halide (2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine. The general workflow for these synthetic routes is depicted below.

The choice of catalyst, base, and solvent is crucial for the success of the reaction. For a Buchwald-Hartwig amination, a palladium catalyst with a suitable phosphine ligand is typically employed, whereas an Ullmann condensation utilizes a copper catalyst.

Conclusion

This technical guide has consolidated the available physicochemical data for this compound and provided a detailed protocol for the experimental determination of its solubility. While some fundamental properties have been reported or predicted, there remains a need for comprehensive experimental characterization, particularly concerning its solubility in a range of pharmaceutically relevant solvents and its pKa. The provided synthesis workflow offers a logical guide for its preparation in a laboratory setting. This information is intended to support further research and development involving this compound.

References

An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 2-(Benzylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)benzonitrile is a key organic intermediate whose structure, featuring a nitrile group and a secondary amine ortho to each other on a benzene ring, provides a unique platform for complex molecular synthesis. While the nitrile group possesses intrinsic reactivity common to cyanobenzenes, its juxtaposition with the benzylamino moiety makes this molecule particularly prone to intramolecular cyclization reactions. This guide provides a comprehensive analysis of the reactivity of the nitrile group in this compound, covering its fundamental chemical transformations as well as its dominant role as a precursor in heterocyclic chemistry, a field of significant interest in drug discovery.

The reactivity can be broadly categorized into two pathways:

-

Classical Nitrile Transformations: Reactions such as hydrolysis, reduction, and addition of organometallic reagents that target the carbon-nitrogen triple bond.

-

Intramolecular Cyclization: The primary and most documented reaction pathway, where both the nitrile and the adjacent amino group participate in ring-formation, leading to valuable heterocyclic scaffolds like quinazolines.[1][2]

This document details the methodologies for these transformations, presents quantitative data where available, and provides visual diagrams of key workflows and reaction pathways.

Classical Reactivity of the Nitrile Group

The carbon atom of the nitrile group is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack.[3][4][5][6] This fundamental property underpins several key transformations.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate.[5][7] Electron-withdrawing groups on the benzonitrile ring can facilitate this reaction by increasing the electrophilicity of the nitrile carbon.[8][9]

Generic Acid-Catalyzed Hydrolysis Protocol: A general procedure for the hydrolysis of benzonitrile derivatives involves heating in the presence of a strong acid like sulfuric or hydrochloric acid.[7]

-

Reaction Setup: A solution of the substituted benzonitrile is prepared in an aqueous strong acid solution (e.g., 70% H₂SO₄).

-

Heating: The mixture is heated to reflux for several hours to ensure complete conversion of the nitrile to the amide and subsequently to the carboxylic acid.

-

Workup: The reaction mixture is cooled and poured onto ice. The resulting carboxylic acid precipitate is collected by vacuum filtration, washed with cold water, and dried.

Reduction to Primary Amines

Table 1: Comparison of Common Reducing Agents for Benzonitriles

| Reducing Agent | Typical Conditions | Yield Range (%) | Notes |

| LiAlH₄ | THF, Reflux, followed by aqueous workup | 70-95 | Powerful, unselective reagent. Reduces many other functional groups.[7][11] |

| H₂ / Raney Ni or Pd/C | H₂ (atm or high pressure), Ethanol/Methanol | 80-99 | Catalytic method, often selective. Can sometimes be slowed by substituents.[12] |

| NaBH₄ / CoCl₂ | Methanol, 60 °C | 75-90 | A milder alternative to LiAlH₄. |

| Diisopropylaminoborane | THF, 25 °C to Reflux | 80-99 | Shows good functional group tolerance.[13] |

General Experimental Protocol for LiAlH₄ Reduction: The following protocol is adapted for the general reduction of benzonitriles to benzylamines.[11]

-

Reaction Setup: A solution of the benzonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon).

-

Reaction: The mixture is allowed to warm to room temperature and then heated to reflux for 4-16 hours, with progress monitored by TLC.

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Isolation: The resulting solids are filtered off, and the organic filtrate is dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude primary amine, which can be purified by column chromatography or distillation.

Caption: Diagram 1: General Reactivity Pathways of the Nitrile Group.

Dominant Reactivity: Intramolecular Cyclization to Heterocycles

The most significant reactivity pathway for this compound and related 2-aminobenzonitriles involves the participation of the nitrile group in intramolecular cyclization reactions. The ortho-positioning of the amino and nitrile groups facilitates the formation of fused heterocyclic systems, most notably quinazolines.[1][14]

Acid-Mediated Annulation with Cyanamides

A highly efficient method for synthesizing substituted 2-amino-4-iminoquinazolines involves the hydrochloric acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-substituted cyanamides.[15] In this reaction, the nitrile group of the 2-aminobenzonitrile acts as an electrophile, while the amino group initiates an intermolecular reaction that ultimately leads to cyclization.

The proposed mechanism involves the acid-catalyzed activation of the N-benzyl cyanamide, which is then attacked by the amino group of the this compound. This is followed by an intramolecular nucleophilic attack from the amidine nitrogen onto the nitrile carbon, leading to the formation of the fused ring system.[15]

Table 2: Synthesis of 2-Amino-4-iminoquinazolines from Substituted 2-Aminobenzonitriles This table summarizes the yields for the reaction of various 2-aminobenzonitriles with N-benzyl cyanamide, demonstrating the scope of this transformation.[16]

| 2-Aminobenzonitrile Substituent (R) | Product | Yield (%) |

| H | 2-(Benzylamino)-4-(benzylideneamino)quinazoline | 88 |

| 4-Methyl | 2-(Benzylamino)-4-(benzylideneamino)-6-methylquinazoline | 92 |

| 4-Methoxy | 2-(Benzylamino)-4-(benzylideneamino)-6-methoxyquinazoline | 85 |

| 4-Fluoro | 2-(Benzylamino)-4-(benzylideneamino)-6-fluoroquinazoline | 94 |

| 4-Chloro | 2-(Benzylamino)-4-(benzylideneamino)-6-chloroquinazoline | 95 |

| 4-Bromo | 2-(Benzylamino)-4-(benzylideneamino)-6-bromoquinazoline | 91 |

| 4-Nitro | 2-(Benzylamino)-4-(benzylideneamino)-6-nitroquinazoline | 71 |

Reaction Conditions: 2-aminobenzonitrile (1.0 mmol), N-benzyl cyanamide (1.5 mmol), HCl (2.0 mmol), HFIP (5 mL), 70 °C, 1 h.[15][16]

Experimental Protocol: Synthesis of 2-Amino-4-iminoquinazolines The following is a general procedure adapted from the literature for the acid-mediated cyclization.[15]

-

Reaction Setup: In a sealed tube, combine the 2-aminobenzonitrile derivative (1.0 mmol, 1.0 equiv.), N-benzyl cyanamide (1.5 mmol, 1.5 equiv.), and a solution of hydrochloric acid (2.0 mmol, 2.0 equiv.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (5 mL).

-

Heating: Place the sealed tube in a preheated oil bath at 70 °C and stir the reaction mixture for 1 hour.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

Caption: Diagram 2: Experimental Workflow for Iminoquinazoline Synthesis.

Relevance in Drug Development

The primary importance of this compound in drug development lies in its role as a scaffold for producing quinazoline derivatives. Quinazolines are a "privileged" class of nitrogen-containing heterocycles present in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[14][15][17] For example, many quinazoline-based drugs function as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway, which is often dysregulated in various cancers.

The synthetic accessibility of diverse quinazolines from 2-aminobenzonitrile precursors makes this reaction pathway a powerful tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Caption: Diagram 3: Logical Pathway from Precursor to Biological Target.

Conclusion

While the nitrile group in this compound is susceptible to classical transformations like hydrolysis and reduction, its reactivity is overwhelmingly dominated by its participation in intramolecular cyclization reactions. The strategic placement of the ortho-amino group provides a facile and high-yielding pathway to quinazoline-based heterocycles. This dominant reactivity profile makes this compound and its analogs exceptionally valuable building blocks for medicinal chemists and drug development professionals, enabling the efficient synthesis of diverse compound libraries targeting critical biological pathways. Understanding both the fundamental and the context-dependent reactivity of this molecule is essential for its effective application in modern organic and medicinal chemistry.

References

- 1. Quinazoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 9. View of Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 10. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 11. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

The Pivotal Role of 2-(Benzylamino)benzonitrile as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)benzonitrile, a bifunctional aromatic molecule, serves as a crucial chemical intermediate in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives. Its structure, featuring a benzylamino group ortho to a nitrile moiety, provides a versatile scaffold for constructing complex molecular architectures. This technical guide delves into the synthesis, key reactions, and applications of this compound, offering detailed experimental protocols and quantitative data to support research and development in medicinal chemistry and materials science.

Synthesis of this compound

The primary synthetic routes to this compound involve the formation of a carbon-nitrogen bond between an aniline precursor and a benzyl group. The most prevalent and efficient methods are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. Reductive amination offers an alternative pathway.

Catalytic Amination Strategies

Modern organic synthesis favors palladium- or copper-catalyzed methods for their high efficiency, broad substrate scope, and milder reaction conditions compared to traditional nucleophilic aromatic substitution.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It typically involves the reaction of an aryl halide (e.g., 2-chlorobenzonitrile) with an amine (benzylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation also facilitates the coupling of aryl halides with amines. Modern variations of this reaction often utilize ligands to improve reaction rates and yields under milder conditions.

Reductive Amination: This method involves the reaction of 2-aminobenzonitrile with benzaldehyde to form an intermediate imine, which is then reduced in situ to yield the secondary amine, this compound. The choice of reducing agent is critical to selectively reduce the imine without affecting the starting aldehyde.

Comparison of Synthetic Methods

The selection of a synthetic method depends on factors such as substrate availability, desired scale, and tolerance of functional groups. The following table summarizes typical conditions for the synthesis of this compound from 2-chlorobenzonitrile.

| Method | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Buchwald-Hartwig | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | Toluene | 100 | Not specified |

| Buchwald-Hartwig | Pd₂(dba)₃ (1) | BINAP | NaOtBu | Toluene | 80-100 | Not specified |

| Ullmann-Type | CuI (10) | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-140 | Not specified |

| Ullmann-Type | Cu₂O (5) | N,N'-Dimethylethylenediamine | K₃PO₄ | Dioxane | 100 | Not specified |

Table 1: Comparison of typical catalytic amination strategies for the synthesis of this compound from 2-chlorobenzonitrile. Note: Specific yields for the synthesis of this compound were not explicitly provided in the summarized literature.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination (General Protocol)

This protocol is a representative example based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.

Materials:

-

2-Chlorobenzonitrile

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 equivalents).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 2-chlorobenzonitrile (1.0 equivalent) and benzylamine (1.2 equivalents) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Key Reactions of this compound: Synthesis of Quinazolines

The ortho-disubstituted pattern of the amino and nitrile groups in this compound makes it an ideal precursor for intramolecular cyclization reactions to form quinazolines, a class of compounds with a broad spectrum of biological activities.

Cyclization to Quinazolines

Various methods have been developed for the synthesis of quinazolines from 2-aminobenzonitrile derivatives. One common approach involves reaction with a one-carbon source, such as triethyl orthoformate or formamide, to construct the pyrimidine ring.

An in-depth technical guide on the role of this compound as a chemical intermediate.

Applications in Medicinal Chemistry: DPP-4 Inhibition

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. Notably, certain quinazolinone derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. While direct biological activity data for quinazolines derived specifically from this compound is not extensively detailed in the reviewed literature, the synthesis of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives and their evaluation as DPP-4 inhibitors highlights the importance of the benzonitrile moiety in this class of compounds.

DPP-4 Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.

Caption: DPP-4 signaling pathway and the mechanism of action of quinazoline-based DPP-4 inhibitors.

Experimental Workflows and Logical Relationships

The synthesis of bioactive quinazolines from this compound follows a logical workflow, beginning with the formation of the intermediate and proceeding to the construction of the heterocyclic core.

Caption: General workflow for the synthesis of bioactive quinazolines from this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of heterocyclic compounds, particularly quinazolines. The development of efficient catalytic methods for its synthesis has made it readily accessible for further chemical transformations. Its role as a precursor to biologically active molecules, such as potential DPP-4 inhibitors, underscores its importance in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full potential of this important building block.

Fundamental reactions of 2-(Benzylamino)benzonitrile

An In-depth Technical Guide to the Fundamental Reactions of 2-(Benzylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule featuring a secondary amine and a nitrile group attached to an aromatic core. This unique arrangement makes it a valuable scaffold and intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.[1][2] The reactivity of this compound is dominated by the interplay between the nucleophilic secondary amine and the electrophilic nitrile carbon, leading to a rich variety of chemical transformations. This guide details the core reactions of this compound, providing quantitative data, detailed experimental protocols, and visual diagrams to support advanced research and development.

Core Reactivity Overview

The fundamental reactions of this compound can be categorized based on the functional group involved:

-

Cyclization Reactions: Intramolecular reactions involving both the amine and nitrile groups, primarily leading to the formation of quinazoline derivatives.

-

Reactions of the Nitrile Group: Transformations such as reduction to a primary amine.

-

Reactions of the Secondary Amine: Oxidation and substitution reactions at the nitrogen center.

-

Reactions on the Aromatic Ring: Electrophilic and cross-coupling reactions to introduce further functionalization, often demonstrated on halogenated analogues.

Caption: Core reaction pathways of this compound.

Cyclization Reactions: Synthesis of Quinazolines

The most significant reaction of this compound and its derivatives is the intramolecular cyclization to form quinazolines, a class of heterocycles with a broad spectrum of biological activities.[3] This transformation leverages the proximity of the nucleophilic amine and the electrophilic nitrile.

One prominent method involves an iron-catalyzed reaction sequence. This process begins with the addition of an organometallic reagent (like a Grignard reagent) to the nitrile, forming an N-H ketimine intermediate.[4] Subsequent iron-catalyzed C(sp³)–H oxidation, intramolecular C-N bond formation, and aromatization lead to the final quinazoline product.[4] This approach allows for the efficient synthesis of diverse quinazolines.[4]

Caption: Pathway for quinazoline synthesis from this compound.

Quantitative Data: Synthesis of Quinazolines

The synthesis of quinazolines can be achieved through various catalytic systems. Below is a summary of representative methods.

| Starting Material Analogue | Reagents/Catalyst | Conditions | Yield | Reference |

| 2-Aminobenzylamine & Benzyl alcohol | Nickel catalyst with tetraaza macrocyclic ligands | Dehydrogenative coupling | Good | [4] |

| 2-Alkylamino N-H ketimines | Iron catalyst | C(sp³)–H oxidation, C-N formation | Good | [4] |

| 2-Aminobenzonitriles & Arylboronic acids | Palladium catalyst | Three-component tandem reaction | Good | [4] |

| 2-Aminobenzophenones & Benzylamines | Ceric Ammonium Nitrate (CAN)-TBHP | Acetonitrile solvent | High | [4] |

Reactions of the Nitrile Group

The nitrile group is a versatile functional handle susceptible to reduction and other transformations.

Reduction to Primary Amine

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(aminomethyl)-N-benzylaniline.[5] Catalytic hydrogenation is the most common and economical method for this transformation, typically employing catalysts such as Raney nickel, palladium, or platinum.[5][6] The reaction proceeds via an intermediate imine, which is further reduced to the amine.[7]

Quantitative Data: Catalytic Hydrogenation of Benzonitriles

While data specific to this compound is limited, studies on related benzonitriles provide insight into typical reaction outcomes. The choice of catalyst and solvent significantly impacts selectivity and yield.

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | Benzylamine Yield (%) | Reference |

| Ni/SiO₂ | Ethanol | 100 | 13 | 78 | [8] |

| Ni/SiO₂ | Methanol | 100 | 13 | 92 | [8] |

| Co/SiO₂ | Ethanol | 100 | 13 | Lower than Ni | [8] |

| Pd/SiO₂ | Ethanol | 100 | 13 | Lower than Ni | [8] |

| Raney Nickel | - | - | - | High | [6] |

Reactions on the Aromatic Ring: Sonogashira Coupling

The benzonitrile ring can be functionalized using modern cross-coupling reactions. The Sonogashira coupling, a powerful method for forming C-C bonds between sp² and sp carbons, is particularly effective for introducing alkynyl moieties.[5] This reaction is demonstrated on 2-(benzylamino)-5-iodobenzonitrile, where the iodo-substituent serves as the leaving group for the palladium-catalyzed coupling with various terminal alkynes.[5]

Quantitative Data: Sonogashira Coupling of 2-(benzylamino)-5-iodobenzonitrile

The reaction proceeds efficiently under mild conditions with a range of alkynes, affording good to excellent yields.[5]

| Entry | Alkyne | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA | 60 | 12 | 85 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | DIPA | RT | 24 | 92 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ / CuI | TEA | 50 | 18 | 78 |

| 4 | 3-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | TEA/THF | 65 | 16 | 88 |

| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | DIPA | RT | 24 | 90 |

| 6 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | TEA | 40 | 20 | 75 |

Data sourced from a study on the Sonogashira coupling of 2-(benzylamino)-5-iodobenzonitrile.[5] TEA: Triethylamine, DIPA: Diisopropylethylamine, RT: Room Temperature.

Caption: General experimental workflow for a Sonogashira cross-coupling reaction.

Experimental Protocols

Protocol 1: Iron-Catalyzed Synthesis of 4-Phenylquinazoline from this compound (Representative)

This protocol is adapted from the general method described for the synthesis of quinazolines from 2-alkylamino benzonitriles.[4]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.2 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with a heat gun if necessary. Stir the mixture at room temperature for 2 hours.

-

Addition to Nitrile: Cool the Grignard solution to 0 °C. To a separate flask containing a solution of this compound (1.0 eq) in anhydrous THF, add the prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quenching and Cyclization: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Add the iron catalyst (e.g., FeCl₃, 10 mol%) and an oxidant (e.g., tert-butyl hydroperoxide, 2.0 eq).

-

Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Workup and Purification: After cooling, extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-phenylquinazoline product.

Protocol 2: Catalytic Reduction of this compound

This protocol is a general procedure for the catalytic hydrogenation of benzonitriles.[5][8][9]

-

Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add this compound (1.0 eq), a suitable solvent (e.g., methanol or ethanol, 0.1 M concentration), and the catalyst (e.g., 10% Pd/C or Raney Nickel, 5-10 mol% loading).

-

Hydrogenation: Seal the reaction vessel and flush it three times with nitrogen, followed by three flushes with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-200 psi) and heat to the desired temperature (e.g., 25-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-24 hours.

-

Workup: After the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-N-benzylaniline. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).

Protocol 3: Sonogashira Coupling of 2-(benzylamino)-5-iodobenzonitrile with Phenylacetylene

This protocol is based on the specific conditions reported for this reaction.[5]

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-(benzylamino)-5-iodobenzonitrile (1.0 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

-

Reagent Addition: Add anhydrous triethylamine (TEA) as the solvent and base. Add phenylacetylene (1.2 eq) via syringe.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove insoluble salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluent: n-pentane/EtOAc gradient) to yield the desired alkynyl-substituted product.

References

- 1. This compound | 5589-62-8 | FAA58962 [biosynth.com]

- 2. 2-(Benzylamino)-5-nitrobenzonitrile | 85020-88-8 | Benchchem [benchchem.com]

- 3. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. This compound | 5589-62-8 | Benchchem [benchchem.com]

- 6. Benzylamine - Wikipedia [en.wikipedia.org]

- 7. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 8. Highly selective production of benzylamine from benzonitrile on metal-supported catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Quinazolines from 2-(Benzylamino)benzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of biological activities. The following sections outline various synthetic strategies starting from 2-(benzylamino)benzonitrile or closely related precursors, presenting quantitative data, detailed experimental procedures, and a visual representation of the general synthetic workflow.

Data Presentation

The following table summarizes quantitative data from various reported protocols for the synthesis of quinazoline derivatives, providing a comparative overview of different catalytic systems and reaction conditions.

| Protocol | Catalyst/Reagent | Oxidant/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 1 | Iron-Catalyzed | None specified | THF, then DCE | RT, then 80 | 12 | up to 94 | [1] |

| 2 | 4,6-Dihydroxysalicylic acid | BF₃·Et₂O / O₂ | DMSO | 90 | 48 | 17-81 | [2][3] |

| 3 | Hydrochloric Acid | None | 1,4-Dioxane | 100 | 12 | 60-80 | [4][5] |

| 4 | Molecular Iodine | O₂ | None (neat) | 130 | 3-8 | 68-92 | [2] |

| 5 | Ruthenium Complex | None | Dioxane | 140 | Not specified | Moderate to high | [6] |

Experimental Protocols

Protocol 1: Iron-Catalyzed Intramolecular C-N Bond Formation

This protocol describes an iron-catalyzed synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives, which are prepared in situ from 2-alkylamino benzonitriles.[1]

Step 1: Synthesis of 2-Alkylamino N-H Ketimine Intermediate

-

To a solution of the 2-alkylamino benzonitrile (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (e.g., a Grignard reagent, 1.2 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time required to complete the addition and ensure the formation of the N-H ketimine intermediate (typically monitored by TLC).

Step 2: Iron-Catalyzed Cyclization and Aromatization

-